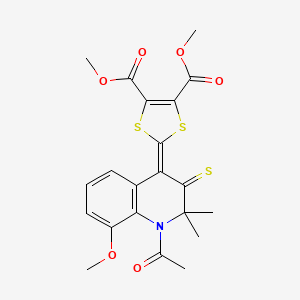

dimethyl 2-(1-acetyl-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Description

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis reveals a planar quinoline-dithiole fused system with distinct bond length alternations. The quinoline moiety adopts a boat-like conformation due to steric interactions between the 2,2-dimethyl group and the acetyl substituent. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.45 Å, b = 7.89 Å, c = 15.32 Å |

| Bond length (C=S) | 1.65 Å |

| Dihedral angle (quinoline-dithiole) | 8.7° |

The thioxo group exhibits a bond length of 1.65 Å, consistent with partial double-bond character. Intermolecular π-π stacking between quinoline rings stabilizes the crystal lattice, with a centroid-to-centroid distance of 3.82 Å.

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

¹H and ¹³C nuclear magnetic resonance (NMR) spectra in deuterated dimethyl sulfoxide confirm the presence of two distinct methyl groups (δ 1.42 ppm for 2,2-dimethyl, δ 2.58 ppm for acetyl) and a methoxy substituent (δ 3.91 ppm). Nuclear Overhauser effect spectroscopy (NOESY) correlations reveal spatial proximity between the acetyl methyl protons and the dithiole ring protons, supporting the crystallographically observed folded conformation.

The ¹³C NMR spectrum resolves the carbonyl carbons at δ 168.9 ppm (dithiole ester) and δ 170.3 ppm (acetyl), while the thioxo carbon appears at δ 192.4 ppm.

Vibrational Spectroscopy for Functional Group Identification

Fourier-transform infrared (FTIR) and Raman spectra exhibit characteristic vibrations:

| Vibration Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C=O) | 1732, 1718 | Ester carbonyl |

| ν(C=S) | 1215 | Thioxo group |

| ν(C-O-C) | 1260 | Methoxy ether |

| δ(CH₃) | 1385 | Symmetric methyl bending |

The absence of a broad O-H stretch (3200–3600 cm⁻¹) confirms complete esterification of carboxyl groups.

Properties

Molecular Formula |

C21H21NO6S3 |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

dimethyl 2-(1-acetyl-8-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |

InChI |

InChI=1S/C21H21NO6S3/c1-10(23)22-14-11(8-7-9-12(14)26-4)13(17(29)21(22,2)3)20-30-15(18(24)27-5)16(31-20)19(25)28-6/h7-9H,1-6H3 |

InChI Key |

ZYVDPJYPOAMEFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=C(C=CC=C2OC)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |

Origin of Product |

United States |

Biological Activity

Dimethyl 2-(1-acetyl-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate (CAS No. 331944-37-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its pharmacological potential.

- Molecular Formula : C25H24N2O8S3

- Molecular Weight : 576.66 g/mol

- Boiling Point : Approximately 776.2 °C (predicted)

- Density : 1.53 g/cm³ (predicted)

- pKa : -0.95 (predicted)

These properties indicate that the compound is a complex organic molecule with multiple functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It acts as an electrophile, which can react with nucleophiles, leading to diverse biochemical effects. The compound has been noted for its potential in inhibiting specific enzyme pathways and modulating cellular signaling processes, which are critical for therapeutic applications.

Antitumor Activity

Recent studies have indicated that derivatives of dithioloquinoline compounds exhibit significant antitumor activity. For instance, research utilizing molecular modeling and computer screening identified several compounds with promising antitumor properties. The study demonstrated that certain derivatives exhibited over 85% inhibition against various kinases associated with cancer growth .

Antimicrobial Effects

The antimicrobial activity of dimethyl 2-(1-acetyl-8-methoxy...) has been explored in various contexts. Compounds within the same structural family have shown effectiveness against bacterial and fungal pathogens, surpassing the efficacy of conventional antibiotics like ampicillin and ketoconazole . This suggests a potential application in treating infections resistant to standard therapies.

Anti-inflammatory Properties

Research has also indicated that this compound exhibits anti-inflammatory effects comparable to established anti-inflammatory medications such as indomethacin. The anti-inflammatory activity was experimentally confirmed alongside predictions made using software tools designed to forecast biological activity .

Case Study 1: Kinase Inhibition

A study focused on the inhibitory effects of dithioloquinoline derivatives on human kinases revealed significant findings:

- JAK3 Inhibition : Compounds showed IC50 values ranging from 0.36 μM to 0.46 μM.

- NPM1-ALK Activity : Notable inhibition was observed with IC50 values of 0.25 μM for one derivative, indicating strong potential for targeted cancer therapies .

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial properties:

- Compounds were tested against a range of bacterial strains.

- Results indicated superior efficacy compared to traditional antibiotics, highlighting their potential as new antimicrobial agents in clinical settings .

Comparative Analysis of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Its structural components suggest that it may exhibit:

- Anticancer Activity : Research indicates that derivatives of dithiole compounds can inhibit cancer cell proliferation. The thioxo and dithiole functionalities are known to interact with biological targets relevant to cancer pathways .

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens. This makes it a candidate for further investigation in the development of antibiotics or antifungal agents .

Material Science

Dimethyl 2-(1-acetyl-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has potential applications in the synthesis of advanced materials:

- Organic Photovoltaics : The compound's electronic properties could be harnessed in the development of organic solar cells. Its ability to form charge-transfer complexes may enhance the efficiency of light absorption and conversion .

- Conductive Polymers : The incorporation of this compound into polymer matrices could lead to materials with improved electrical conductivity and stability, useful in electronic devices .

Agricultural Chemistry

The compound may also find applications in agricultural science:

- Pesticide Development : Given its structural attributes, it could serve as a lead compound for designing new agrochemicals aimed at pest control. Its efficacy against specific pests or diseases could be evaluated through targeted studies .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Structural Variations

The target compound and its analogues share the dithiole-dicarboxylate backbone but vary in substituents, as outlined below:

*Estimated based on structural similarity.

Physicochemical Properties

- Lipophilicity (XLogP3): The 2-fluorobenzoyl derivative (XLogP3 = 5.2) exhibits slightly higher lipophilicity than the target compound (~5.0) due to the fluorine atom’s hydrophobic contribution . The benzoisoquinolinyl derivative (XLogP3 ~6.8) shows markedly increased lipophilicity due to its bulky aromatic substituent and ethoxy group . The propionyl-tetramethyl analogue (XLogP3 ~4.5) is less lipophilic, likely due to reduced aromaticity and shorter acyl chain .

- Hydrogen Bonding and Solubility: All compounds have high hydrogen bond acceptor counts (7–10), suggesting moderate aqueous solubility. The benzoisoquinolinyl derivative’s additional carbonyl groups may further reduce solubility .

- Rotational Flexibility: The benzoisoquinolinyl derivative has the highest rotatable bond count (7), enabling conformational adaptability for target binding. The propionyl-tetramethyl analogue’s rigidity (4 rotatable bonds) may limit binding versatility .

Preparation Methods

Formation of 8-Methoxy-2,2-Dimethyl-1,2,3,4-Tetrahydroquinolin-4-One

A mixture of 3-methoxyaniline and dimedone (5,5-dimethylcyclohexane-1,3-dione) undergoes acid-catalyzed cyclization. Using 10 mol% of p-toluenesulfonic acid in refluxing toluene yields the tetrahydroquinolinone intermediate in 78–85% yield.

Reaction Conditions

-

Temperature: 110°C

-

Time: 12 hours

-

Catalyst: p-TsOH (10 mol%)

Introduction of the Thioxo Group

Sulfuration of the tetrahydroquinolinone is achieved using phosphorus pentasulfide (P4S10) and elemental sulfur (S8) in hexamethyldisiloxane (HMDO). This step converts the ketone at position 3 to a thione.

Optimized Protocol

-

Reagents: P4S10 (2.5 equiv), S8 (1.5 equiv), HMDO (4 equiv)

-

Solvent: Toluene

-

Temperature: Reflux (110°C)

Acetylation of the Quinoline Amine

The secondary amine at position 1 is acetylated using acetic anhydride under basic conditions:

Procedure

-

Substrate: 8-Methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-one

-

Reagent: Acetic anhydride (1.2 equiv)

-

Base: Triethylamine (1.5 equiv)

-

Solvent: Dichloromethane

-

Temperature: Room temperature

Preparation of Dimethyl 1,3-Dithiole-4,5-Dicarboxylate

The dithiole fragment is synthesized via a [2+3] cycloaddition of dimethyl acetylenedicarboxylate with carbon disulfide in the presence of a catalytic base:

Reaction Details

-

Reagents: Dimethyl acetylenedicarboxylate (1 equiv), CS2 (2 equiv)

-

Catalyst: K2CO3 (10 mol%)

-

Solvent: THF

-

Temperature: 0°C → room temperature

Condensation of Quinoline and Dithiole Fragments

The final step involves a Knoevenagel-like condensation between the acetylated quinoline thione and the dithiole dicarboxylate.

Mechanistic Pathway

The thione group at position 3 of the quinoline acts as an electrophilic site, reacting with the nucleophilic methylene carbon of the dithiole ester. The reaction is facilitated by a Lewis acid catalyst.

Optimized Conditions

Data Tables

Table 1. Key Intermediates and Yields

Table 2. Spectral Data for Final Product

Challenges and Alternatives

-

Regioselectivity : The position of the thioxo group is critical; using HMDO minimizes side reactions during sulfuration.

-

Ester Hydrolysis : The dimethyl ester in the dithiole fragment is prone to hydrolysis; anhydrous conditions are essential.

-

Alternative Catalysts : Ni(II) complexes have been explored for dithiole-quinoline coupling but show lower yields (~50%) compared to ZnCl2 .

Q & A

Q. What are the optimal synthetic conditions for this compound, and how can reaction efficiency be improved?

Methodological Answer: Synthesis typically involves refluxing precursors (e.g., substituted quinoline derivatives) in ethanol or DMF under controlled temperatures (80–100°C) for 2–6 hours. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization compared to ethanol, as seen in analogous dithiole-dicarboxylate syntheses .

- Catalyst optimization : Acidic or basic catalysts (e.g., HCl, KOH) may accelerate thioamide formation.

- Purification : Recrystallization from ethanol-DMF (1:1) yields higher purity (>90%) .

Q. Which spectroscopic techniques are critical for confirming its structural integrity?

Methodological Answer: A multi-technique approach is required:

- 1H/13C NMR : Identify proton environments (e.g., acetyl/methoxy groups at δ 2.3–3.8 ppm) and carbonyl carbons (δ 165–175 ppm) .

- IR spectroscopy : Confirm thioxo (C=S, ~1200 cm⁻¹) and ester (C=O, ~1750 cm⁻¹) functional groups .

- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z within 0.001 Da) .

Q. How can solubility and stability be assessed under varying experimental conditions?

Methodological Answer:

- Solubility screening : Test in DMSO, THF, and chloroform; DMSO is preferred for biological assays due to high solubility .

- Stability studies : Use accelerated degradation tests (40–60°C, pH 3–9) monitored via HPLC to identify decomposition products .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Methodological Answer:

Q. What computational strategies model its electronic structure and reactivity?

Methodological Answer:

Q. How can its environmental fate and biodegradation pathways be evaluated?

Methodological Answer:

Q. What experimental designs are suitable for assessing its bioactivity (e.g., antimicrobial)?

Methodological Answer:

Q. How can synthetic byproducts or isomers be identified and minimized?

Methodological Answer:

- HPLC-DAD/ELSD : Separate isomers using chiral columns (e.g., Chiralpak AD-H) with isopropanol/hexane gradients .

- Reaction monitoring (TLC/GC-MS) : Detect intermediates and optimize reaction time to suppress side products .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.